molecular formula C11H8Br2N2O2S B1426978 N-(3,5-dibromopyridin-2-yl)benzenesulfonamide CAS No. 1111637-62-7

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide

Cat. No. B1426978
M. Wt: 392.07 g/mol
InChI Key: XUHDOVKPYDTTHA-UHFFFAOYSA-N
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Description

“N-(3,5-dibromopyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C11H8Br2N2O2S and a molecular weight of 392.07 g/mol. It is available from various chemical suppliers .

Scientific Research Applications

  • Synthesis of N-(Pyridin-2-yl)imidates

    • Application : This research focuses on the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Application : This research focuses on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Synthesis of N-(Pyridin-2-yl)imidates

    • Application : This research focuses on the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
  • Synthesis of N-(Pyridin-2-yl)-Benzamides

    • Application : This research focuses on the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .
    • Method : The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results : The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h. The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .
  • Synthesis of N-(3,5-Dibromopyridin-2-yl)formamide

    • Application : This compound is used in the synthesis of various organic compounds .
    • Results : The product is a white to yellow to orange powder or crystals .
  • Synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

    • Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades .
    • Method : The compound is synthesized by the amidation reaction .
    • Results : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2S/c12-8-6-10(13)11(14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDOVKPYDTTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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